molecular formula C20H20N2O4 B11022327 (2R)-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}(phenyl)ethanoic acid

(2R)-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}(phenyl)ethanoic acid

Cat. No.: B11022327
M. Wt: 352.4 g/mol
InChI Key: NMJGGWUTYZPAAJ-LJQANCHMSA-N
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Description

(2R)-2-{[3-(4-METHOXY-1H-INDOL-1-YL)PROPANOYL]AMINO}-2-PHENYLETHANOIC ACID is a complex organic compound that features a unique combination of an indole ring, a methoxy group, and a phenylethanoic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[3-(4-METHOXY-1H-INDOL-1-YL)PROPANOYL]AMINO}-2-PHENYLETHANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Formation of the Propanoyl Group: The propanoyl group can be attached to the indole ring through acylation reactions using propanoyl chloride and a suitable base.

    Coupling with Phenylethanoic Acid: The final step involves coupling the indole derivative with phenylethanoic acid using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-{[3-(4-METHOXY-1H-INDOL-1-YL)PROPANOYL]AMINO}-2-PHENYLETHANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-2-{[3-(4-METHOXY-1H-INDOL-1-YL)PROPANOYL]AMINO}-2-PHENYLETHANOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-{[3-(4-METHOXY-1H-INDOL-1-YL)PROPANOYL]AMINO}-2-PHENYLETHANOIC ACID involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-{[3-(4-HYDROXY-1H-INDOL-1-YL)PROPANOYL]AMINO}-2-PHENYLETHANOIC ACID: Similar structure but with a hydroxyl group instead of a methoxy group.

    (2R)-2-{[3-(4-CHLORO-1H-INDOL-1-YL)PROPANOYL]AMINO}-2-PHENYLETHANOIC ACID: Contains a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (2R)-2-{[3-(4-METHOXY-1H-INDOL-1-YL)PROPANOYL]AMINO}-2-PHENYLETHANOIC ACID imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its analogs.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

(2R)-2-[3-(4-methoxyindol-1-yl)propanoylamino]-2-phenylacetic acid

InChI

InChI=1S/C20H20N2O4/c1-26-17-9-5-8-16-15(17)10-12-22(16)13-11-18(23)21-19(20(24)25)14-6-3-2-4-7-14/h2-10,12,19H,11,13H2,1H3,(H,21,23)(H,24,25)/t19-/m1/s1

InChI Key

NMJGGWUTYZPAAJ-LJQANCHMSA-N

Isomeric SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)N[C@H](C3=CC=CC=C3)C(=O)O

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)NC(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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